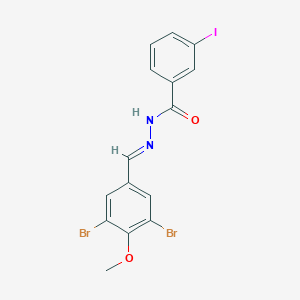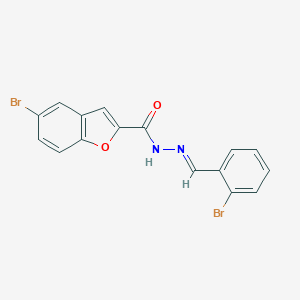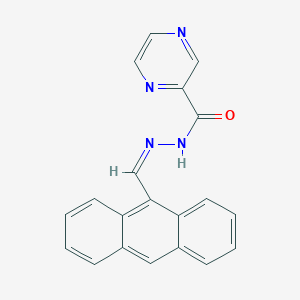![molecular formula C20H16BrN5O5 B449050 N'-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE](/img/structure/B449050.png)
N'-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-({3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)benzohydrazide is a complex organic compound that features a combination of benzodioxole, pyrazole, and benzohydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-({3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)benzohydrazide typically involves multiple steps:
Formation of 6-bromo-1,3-benzodioxole-5-carboxaldehyde: This intermediate can be synthesized by brominating 1,3-benzodioxole-5-carboxaldehyde.
Preparation of 3-({3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)benzohydrazide: This involves the reaction of 3-nitro-5-methyl-1H-pyrazole with benzohydrazide under suitable conditions.
Condensation Reaction: The final step involves the condensation of 6-bromo-1,3-benzodioxole-5-carboxaldehyde with 3-({3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)benzohydrazide to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-({3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the reduction of nitro groups to amines.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding oxides or quinones.
Reduction: Amines.
Substitution: Substituted benzodioxole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the development of new materials with unique electronic or optical properties.
Biological Studies: Its biological activity can be explored for potential antimicrobial, anticancer, or anti-inflammatory properties.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-({3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)benzohydrazide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: An intermediate in the synthesis of the target compound.
3-Nitro-5-methyl-1H-pyrazole: A key building block in the synthesis.
Benzohydrazide: Another building block used in the synthesis.
Uniqueness
N’-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-({3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)benzohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both benzodioxole and pyrazole moieties in a single molecule is relatively rare and can lead to unique interactions with biological targets.
Properties
Molecular Formula |
C20H16BrN5O5 |
|---|---|
Molecular Weight |
486.3g/mol |
IUPAC Name |
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-3-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C20H16BrN5O5/c1-12-5-19(26(28)29)24-25(12)10-13-3-2-4-14(6-13)20(27)23-22-9-15-7-17-18(8-16(15)21)31-11-30-17/h2-9H,10-11H2,1H3,(H,23,27)/b22-9+ |
InChI Key |
NOBUUYWHNQWXHC-LSFURLLWSA-N |
SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)NN=CC3=CC4=C(C=C3Br)OCO4)[N+](=O)[O-] |
Isomeric SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)N/N=C/C3=CC4=C(C=C3Br)OCO4)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)NN=CC3=CC4=C(C=C3Br)OCO4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-({2-[(5-chloro-2-thienyl)methylene]hydrazino}carbonyl)-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B448971.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(1-naphthylmethylene)hydrazino]carbonyl}vinyl)-3-fluorobenzamide](/img/structure/B448976.png)
![4-[2-(2-pyrazinylcarbonyl)carbohydrazonoyl]phenyl 4-tert-butylbenzoate](/img/structure/B448977.png)
![ETHYL 4-[5-({(Z)-2-[2-(4-TOLUIDINO)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE](/img/structure/B448979.png)

![Ethyl 4,5-dimethyl-2-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]-3-thiophenecarboxylate](/img/structure/B448982.png)



![5-bromo-N'-[5-bromo-2-(2-propynyloxy)benzylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B448991.png)
![3,4-dimethyl-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B448992.png)
![N'-(2-furylmethylene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B448994.png)
